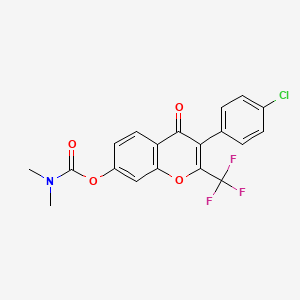

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate

Description

Properties

IUPAC Name |

[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3NO4/c1-24(2)18(26)27-12-7-8-13-14(9-12)28-17(19(21,22)23)15(16(13)25)10-3-5-11(20)6-4-10/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTAZWYKXIJPQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is a compound belonging to the chromen-4-one derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H15ClF3N2O4

- Molecular Weight : 429.77 g/mol

The presence of the trifluoromethyl group enhances its lipophilicity and potential interactions with biological targets, while the chlorophenyl moiety may influence its pharmacological profile.

Mechanisms of Biological Activity

Research indicates that chromenone derivatives exhibit various biological activities, including:

- Antioxidant Activity : The trifluoromethyl group contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Inhibition of Enzymatic Activities : Studies have shown that similar compounds can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases. For instance, related compounds have demonstrated IC50 values ranging from 5.4 μM to 18.1 μM against AChE .

- Anti-inflammatory Effects : Some derivatives have been found to inhibit cyclooxygenase (COX) enzymes and lipoxygenases, which are involved in inflammatory pathways. The docking studies suggest that interactions between the trifluoromethyl group and enzyme residues enhance inhibitory activity .

In Vitro Studies

A significant study evaluated the cytotoxic effects of related chromenone derivatives on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that these compounds could induce apoptosis and cell cycle arrest at G2/M phase, suggesting a potential application in cancer therapy .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3a | MCF-7 | 1.53 |

| 3b | HepG2 | 3.32 |

| Control | - | - |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets. These studies revealed that the compound forms stable interactions with active sites of enzymes involved in inflammation and cancer progression, supporting its potential therapeutic roles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

- Dimethylcarbamate vs. Benzamide/Benzoate : The dimethylcarbamate group in the target compound improves metabolic stability compared to benzamide derivatives (e.g., Analog 1), which are prone to hydrolysis .

- Trifluoromethyl Group : The CF₃ group at position 2 enhances electron-withdrawing effects, stabilizing the chromone core and improving binding to hydrophobic enzyme pockets (e.g., HERA and 3MNG proteins) .

- 4-Chlorophenyl vs. Methoxyphenoxy: The 4-chlorophenyl substituent in the target compound may confer higher cytotoxicity than methoxyphenoxy analogs (e.g., Analog 3) due to increased electrophilicity .

Lipophilicity and Bioavailability

Lipophilicity (log k) is critical for drug absorption and distribution. The target compound’s log k is estimated at ~6.5 (similar to Analog 3), higher than benzamide derivatives (log k = 4.2–5.8), suggesting superior membrane permeability .

Table 2: Lipophilicity and Pharmacokinetic Parameters

| Compound | log k (HPLC) | Topological Polar Surface Area (Ų) | Oral Bioavailability Prediction |

|---|---|---|---|

| Target Compound | 6.5* | 52.6 | High |

| N-(4-Oxo-2-CF₃-chromen-7-yl) benzamides | 4.2–5.8 | 75–90 | Moderate |

| 3-(4-MeO-PhO)-CF₃-chromen-7-yl dimethylcarbamate | 6.5 | 52.6 | High |

Molecular Docking and Target Interactions

The target compound is predicted to bind strongly to HER2/neu (HERA) and 3MNG (a lung cancer-associated protein) via hydrogen bonding between the carbamate oxygen and active-site residues (e.g., Arg-134 in HERA). This interaction is less pronounced in benzamide analogs, which rely on amide-mediated hydrogen bonds .

Figure 1: Proposed Binding Mode (Schematic)

- HER2/neu Binding Pocket :

- Trifluoromethyl group forms van der Waals interactions with Leu-724.

- 4-Chlorophenyl engages in π-π stacking with Phe-864.

- Dimethylcarbamate oxygen hydrogen-bonds with Arg-134.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate, and how do reaction conditions impact yield?

- Methodology : The compound is synthesized via alkylation of chromenone precursors. For example, analogous chromen-7-yl derivatives are prepared using 1,4-dioxane or acetonitrile as solvents, with K₂CO₃ or NaH as bases under nitrogen atmosphere. Reaction time, temperature (room temperature vs. reflux), and stoichiometry of halide reagents critically influence yield .

- Key Considerations : Optimize solvent polarity (e.g., 1,4-dioxane enhances nucleophilic substitution efficiency) and base strength (NaH for deprotonation of less acidic hydroxyl groups) .

Q. How is the structural identity of this compound confirmed in academic research?

- Methodology :

- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement), which are standard for small-molecule crystallography. Hydrogen bonding and π-stacking interactions in the chromen core can be analyzed .

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl and chlorophenyl groups). Mass spectrometry (HRMS) confirms molecular weight .

Q. What preliminary biological screening approaches are used to evaluate its bioactivity?

- Methodology : High-throughput screening (HTS) against enzyme targets (e.g., shikimate dehydrogenase, SDH) identifies inhibitory activity. IC₅₀ values are determined via spectrophotometric assays monitoring NADPH depletion .

- Example : Analogous chromen-7-yl esters show IC₅₀ values of 3.9–15.4 µM against H. pylori SDH, with competitive inhibition kinetics for NADP⁺ .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

- Methodology :

- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., SDH). The trifluoromethyl group may enhance hydrophobic interactions, while the chlorophenyl moiety influences steric fit .

- Quantum mechanical calculations : Assess electronic effects of substituents on reactivity (e.g., Hammett constants for chlorophenyl) .

Q. What strategies address contradictions in enzymatic inhibition data across studies?

- Methodology :

- Kinetic analysis : Distinguish competitive vs. non-competitive inhibition by varying substrate (shikimate) and cofactor (NADP⁺) concentrations. For example, compound analogs may compete with NADP⁺ but not shikimate .

- Crystallographic validation : Co-crystallize the compound with target enzymes to resolve binding ambiguities. SHELX refinement can detect ligand-induced conformational changes .

Q. How can structural modifications improve pharmacokinetic properties while retaining bioactivity?

- Methodology :

- Prodrug design : Replace the dimethylcarbamate group with hydrolyzable esters to enhance solubility. For example, acetate derivatives of chromen-7-yl compounds show improved bioavailability .

- Privileged substructure engineering : Incorporate bicyclic scaffolds (e.g., benzodioxin) to mimic protein-binding motifs, balancing lipophilicity and metabolic stability .

Q. What crystallographic challenges arise in refining structures of halogenated chromen derivatives?

- Methodology :

- Disorder modeling : Chlorophenyl and trifluoromethyl groups often exhibit rotational disorder. Use SHELXL’s PART instruction to model alternative conformers .

- Anisotropic refinement : Apply restraints to thermal parameters (ADPs) for heavy atoms (Cl, F) to mitigate overfitting in low-resolution datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.